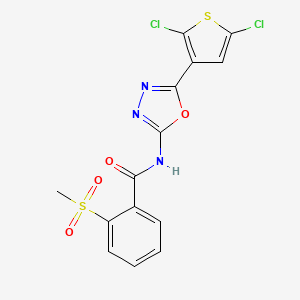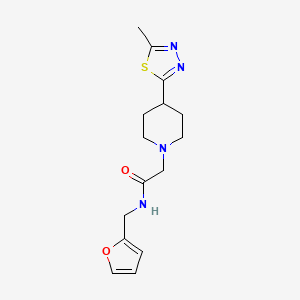![molecular formula C19H15F3N4OS2 B2981582 3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-88-8](/img/structure/B2981582.png)
3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring, a benzyl group, and a benzo[d]thiazol-2(3H)-one group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, for example, is a five-membered ring containing two nitrogen atoms, which can participate in a variety of chemical reactions. The benzyl group and the benzo[d]thiazol-2(3H)-one group are both aromatic, which means they have a stable, ring-like structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar triazole ring and the nonpolar benzyl group. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the presence of any intermolecular forces .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives similar to the specified compound often involve complex reactions to introduce specific functional groups that can impart desired properties, such as anti-inflammatory, analgesic, antioxidant, and anticancer activities. For instance, a series of novel derivatives synthesized from celecoxib showed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls (Ş. Küçükgüzel et al., 2013). This highlights the compound's potential for therapeutic applications with minimized side effects.
Antioxidant and Protective Effects
Compounds containing the triazole and thiazole moieties have been investigated for their antioxidant properties and protective effects against oxidative stress. For example, certain thiazolo-triazole compounds have shown organ-selective protection against ethanol-induced oxidative stress in mice, suggesting their potential in preventing or mitigating damage caused by oxidative stress in specific organs (G. Aktay et al., 2005).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potentials of benzothiazole derivatives have been explored, with some compounds exhibiting potent cytotoxicity against certain cancer cell lines in vitro, highlighting their potential as antitumor agents (I. Hutchinson et al., 2001). Additionally, these compounds' structure-activity relationships help in understanding their mechanism of action and optimizing their antitumor efficacy.
Corrosion Inhibition
The benzothiazole derivatives also find applications in material science, particularly as corrosion inhibitors for metals. Their ability to form protective layers on metal surfaces can significantly reduce corrosion rates, making them valuable in industrial applications where metal longevity is crucial (Zhiyong Hu et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS2/c1-25-16(10-26-14-7-2-3-8-15(14)29-18(26)27)23-24-17(25)28-11-12-5-4-6-13(9-12)19(20,21)22/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXNBZWPSYDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


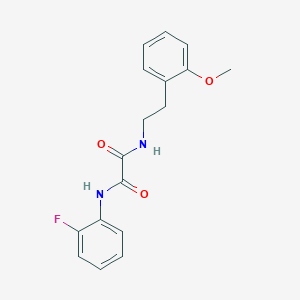

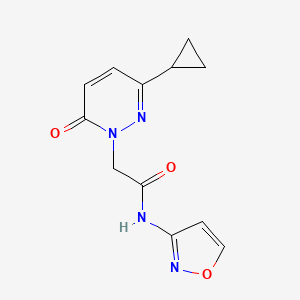




![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)
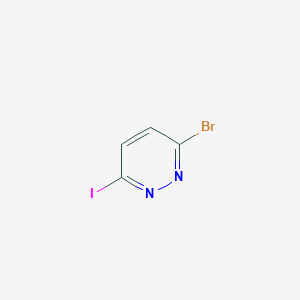

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/no-structure.png)
